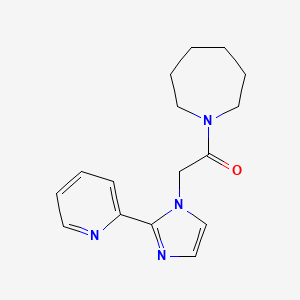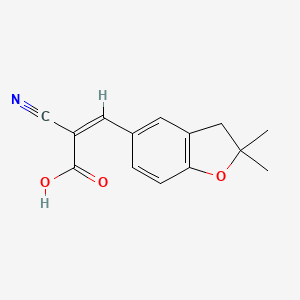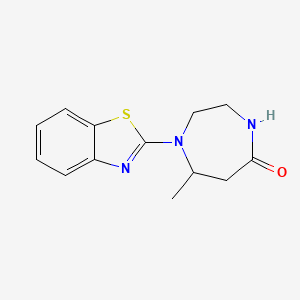
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The exact mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). It is also believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antibacterial and antifungal activity. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for research purposes. It has also shown promising results in various studies, indicating its potential for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a lead compound for the development of new drugs for cancer, bacterial, and fungal infections. Additionally, future studies could investigate its potential for other applications, such as anti-inflammatory and antioxidant agents.
Synthesemethoden
The synthesis of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone involves the reaction of 2-methylquinoline-3-carbaldehyde and 5-isopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. It has also shown promise as an antibacterial and antifungal agent. In addition, this compound has been studied for its potential use in drug discovery, particularly as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)16-15(18-10-21-16)17(20)19-12(3)8-9-13-6-4-5-7-14(13)19/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXVKCSIJMPQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=C(OC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)

![2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)


![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)


![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)